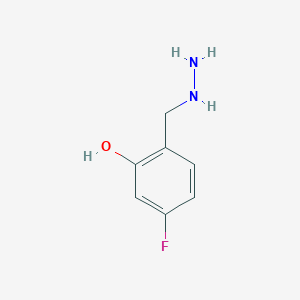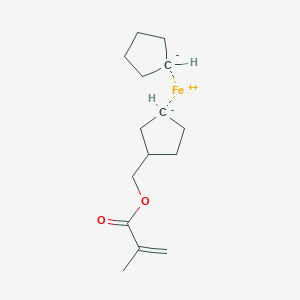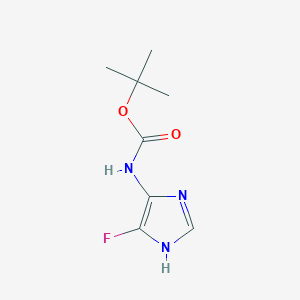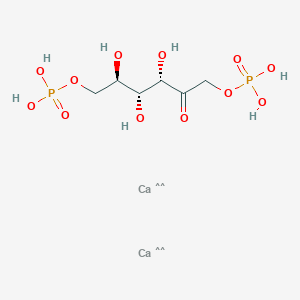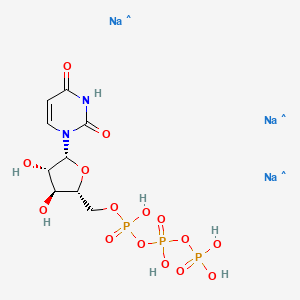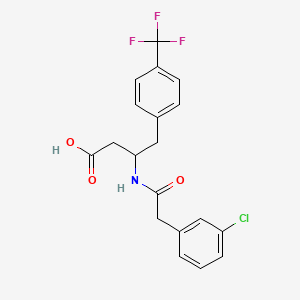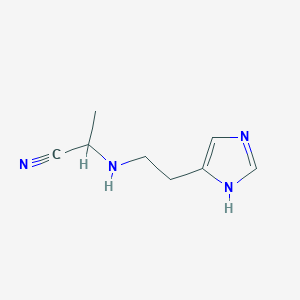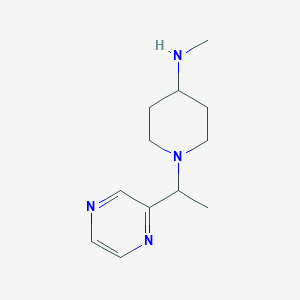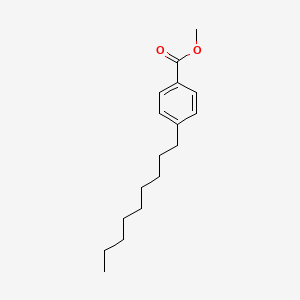
Methyl 4-nonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-nonylbenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with a nonyl group at the para position and an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-nonylbenzoate can be synthesized through the esterification of 4-nonylbenzoic acid with methanol. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-nonylbenzoate undergoes various chemical reactions, including:
Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Nonanoic acid or nonanone.
Reduction: 4-nonylbenzyl alcohol.
Substitution: 4-bromo-4-nonylbenzoate or 4-nitro-4-nonylbenzoate.
Aplicaciones Científicas De Investigación
Methyl 4-nonylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester functional group, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of methyl 4-nonylbenzoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect cellular processes and enzyme activities, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
Methyl 4-nonylbenzoate is unique due to the presence of the long nonyl chain, which imparts distinct physical and chemical properties compared to shorter alkyl chain esters like methyl benzoate or ethyl benzoate. The longer chain increases its hydrophobicity and affects its solubility and reactivity.
Propiedades
Fórmula molecular |
C17H26O2 |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
methyl 4-nonylbenzoate |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19-2/h11-14H,3-10H2,1-2H3 |
Clave InChI |
WBIDGCVTTFOIQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


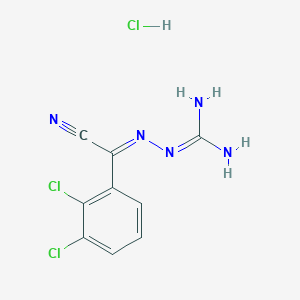
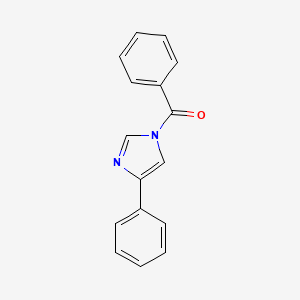
![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12819943.png)
